molecular formula C13H8F4O B1440655 2-Fluoro-4-(3-trifluoromethylphenyl)phenol CAS No. 1261639-15-9

2-Fluoro-4-(3-trifluoromethylphenyl)phenol

Cat. No. B1440655
CAS RN: 1261639-15-9
M. Wt: 256.19 g/mol
InChI Key: KMPONCKGTJXXLV-UHFFFAOYSA-N
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Description

“2-Fluoro-4-(3-trifluoromethylphenyl)phenol” is a chemical compound with the CAS Number: 1261639-15-9. It has a molecular weight of 256.2 . The IUPAC name for this compound is 3-fluoro-3’-(trifluoromethyl)[1,1’-biphenyl]-4-ol .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-(3-trifluoromethylphenyl)phenol” is represented by the InChI code: 1S/C13H8F4O/c14-11-7-9(4-5-12(11)18)8-2-1-3-10(6-8)13(15,16)17/h1-7,18H . This compound belongs to the class of organic compounds known as trifluoromethylbenzenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-4-(3-trifluoromethylphenyl)phenol” include a molecular weight of 256.2 .

Scientific Research Applications

High-Performance Polymers

Research has focused on the synthesis and characterization of novel poly(arylene ether)s and polyimides incorporating fluoro and trifluoromethyl phenyl groups, aiming to improve thermal stability, solubility, and optical transparency. For instance, Salunke, Ghosh, and Banerjee (2007) developed poly(arylene ether)s using bisfluoro monomers for high thermal stability and solubility in organic solvents, indicating potential in advanced material applications (Salunke et al., 2007). Similarly, Liaw et al. (2007) reported on polymers with high glass transition temperatures and excellent thermal stability, suitable for optical materials (Liaw et al., 2007).

Crystallography and Molecular Structure

The structural analysis of compounds bearing the fluoro and trifluoromethyl phenyl groups has led to predictions about their applications in fluoro-containing materials. Li, Shen, and Zhang (2015) discussed the crystal structure of a related compound, suggesting its utility in synthesizing organic fluoro-containing polymers (Li, Shen, & Zhang, 2015).

Optical Materials

The development of fluorinated polyimides by Tao et al. (2009) highlighted the production of materials with low dielectric constants, high optical transparency, and good mechanical properties, emphasizing their significance in electronic and optoelectronic applications (Tao et al., 2009).

Biomedical Applications

The synthesis and evaluation of biodegradable polyurethanes incorporating fluoro-diol and their enhanced properties, such as increased glass transition temperature and tensile strength, suggest their potential use in biomedical materials (Su et al., 2018).

Fluorination Chemistry

Significant advancements have been made in the regioselective and kinetic studies of fluorination, offering new pathways for the synthesis of fluorinated organic compounds, potentially expanding their applications in pharmaceuticals and agrochemicals (Jereb, Zupan, & Stavber, 2004).

Safety and Hazards

The safety information for “2-Fluoro-4-(3-trifluoromethylphenyl)phenol” can be found in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with care and use personal protective equipment.

properties

IUPAC Name

2-fluoro-4-[3-(trifluoromethyl)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O/c14-11-7-9(4-5-12(11)18)8-2-1-3-10(6-8)13(15,16)17/h1-7,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPONCKGTJXXLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684428
Record name 3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(3-trifluoromethylphenyl)phenol

CAS RN

1261639-15-9
Record name 3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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